YSY01A
説明
特性
分子式 |
C29H38BN5O5 |
|---|---|
分子量 |
547.46 |
IUPAC名 |
((S)-3-Methyl-1-((S)-2-((S)-4-methyl-2-(pyrazine-2-carboxamido)pentanamido)-3-(naphthalen-2-yl)propanamido)butyl)boronic acid |
InChI |
InChI=1S/C29H38BN5O5/c1-18(2)13-23(33-29(38)25-17-31-11-12-32-25)27(36)34-24(28(37)35-26(30(39)40)14-19(3)4)16-20-9-10-21-7-5-6-8-22(21)15-20/h5-12,15,17-19,23-24,26,39-40H,13-14,16H2,1-4H3,(H,33,38)(H,34,36)(H,35,37)/t23-,24-,26+/m0/s1 |
InChIキー |
BJJCLDNVNAULGO-KYPHJKQUSA-N |
SMILES |
CC(C)C[C@H](B(O)O)NC([C@@H](NC([C@@H](NC(C1=NC=CN=C1)=O)CC(C)C)=O)CC2=CC=C3C=CC=CC3=C2)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
YSY01A |
製品の起源 |
United States |
Synthetic Methodologies and Structural Elucidation Studies of Ysy01a
Chemical Synthesis Pathways for YSY01A
The synthesis of YSY01A has been previously described in scientific literature, specifically referencing work by Zhu et al. (2009). justia.comjcancer.orgresearchgate.net While the precise, detailed synthetic procedure for YSY01A is not explicitly detailed in the readily available search results, the general approach for synthesizing N-terminal peptidyl boronic ester and acid compounds, to which YSY01A belongs, has been established and documented in various patents and publications. google.comgoogleapis.com
A common methodology for the synthesis of such boronic acid derivatives involves the use of a protecting group for the boronic acid moiety, often a pinanediol ester. The synthesis typically proceeds through coupling reactions to build the peptide chain, followed by the liberation of the terminal boronic acid unit. For instance, procedures described for related compounds, such as (1S,2S,3R,5S)-pinanediol N-(2-pyrazine)carbonyl-L-phenylalanine-L-leucine boronate, involve its synthesis and subsequent deprotection using reagents like 2-methylpropaneboronic acid and aqueous hydrochloric acid. justia.comgoogle.com This general pathway ensures the controlled formation of the boronic acid functionality within the complex peptide structure.
Stereochemical Characterization and Purity Assessment
YSY01A is characterized by the presence of multiple chiral centers within its structure. The specific stereochemistry of these centers is critical, as it significantly contributes to the compound's specificity and potency in its biological activity. Current time information in Bangalore, IN.
Purity assessment of YSY01A is a crucial aspect of its characterization, ensuring the integrity and reliability of research findings. General analytical techniques employed for purity and identity testing of chemical compounds, including biopolymers, encompass chromatographic methods such as High-Performance Liquid Chromatography (HPLC), electrophoretic techniques, and various spectroscopic instrumentation. google.com For instance, HPLC analysis is used to determine the content of boronic acid compounds in formulations. justia.com YSY01A is described as a pale yellow powder. jcancer.org While the provided information confirms the importance of purity and stereochemistry, specific detailed data on the enantiomeric excess or a comprehensive stereochemical analysis report for YSY01A itself are not extensively detailed in the available literature snippets.
Investigation of Key Intermediates and Reaction Efficiencies
The available literature primarily focuses on the biological activity and mechanistic studies of YSY01A rather than an in-depth exploration of its synthetic intermediates or detailed reaction efficiencies. While the synthesis of YSY01A has been previously described, specific data pertaining to the identification and characterization of key synthetic intermediates or quantitative measures of reaction efficiencies (e.g., yields at each step) are not widely documented in the provided search results. justia.comjcancer.orgresearchgate.net
Analog Synthesis and Chemical Modification Strategies
YSY01A is recognized as a novel tripeptide boronic acid and a direct analog of Bortezomib (PS341). justia.comnih.gov Bortezomib, a dipeptide boronic acid derivative, was the first proteasome inhibitor approved for clinical use. The development of YSY01A as an analog suggests a strategic approach to chemical modification aimed at enhancing or altering the properties of existing proteasome inhibitors.
Chemical modification strategies for biopolymers and complex organic molecules often involve targeting specific functional groups to introduce new properties, improve stability, or facilitate conjugation with other molecules. These strategies can include modifications of carboxylic acid, hydroxyl, N-acetamide, and reducing end groups. Techniques such as palladium-mediated bioconjugation also represent advanced methods for chemical modification. The synthesis of YSY01A as an analog of Bortezomib exemplifies the ongoing efforts in medicinal chemistry to develop new compounds with potentially improved efficacy or pharmacological profiles by systematically modifying lead structures.
Chemical Properties of YSY01A
| Property | Value | Source |
| Chemical Formula | C29H38BN5O5 | justia.comjcancer.org |
| Molecular Mass | 547.45 g/mol | justia.comjcancer.org |
| Physical Appearance | Pale yellow powder | jcancer.org |
Molecular and Cellular Mechanisms of Action of Ysy01a
Primary Target Identification and Proteasome Subunit Specificity
YSY01A functions as a proteasome inhibitor, with its boronic acid moiety being critical for its inhibitory activity. nih.govfishersci.ca The compound's specificity for the proteasome is attributed to its ability to bind to the active sites of various proteasome subunits. fishersci.ca
Specifically, YSY01A has been shown to inhibit proteasome activity by binding to three key catalytic sites:
The chymotrypsin-like (CT-L) site, associated with the β5i/β5 subunits. nih.govresearchgate.net
The post-glutamyl peptide hydrolase (PGPH) site, associated with the β1i/β1 subunits. nih.govresearchgate.net
The trypsin-like (T-L) site, associated with the β2i/β2 subunits. nih.govresearchgate.net
This multi-site inhibition profile underscores YSY01A's broad inhibitory action across the proteasome's catalytic activities. nih.govresearchgate.net
While detailed inhibition kinetics, such as specific Ki values or comprehensive binding dynamics with the 26S proteasome, are not extensively detailed in the provided literature, studies have reported the half-maximal inhibitory concentration (IC50) values of YSY01A across various cancer cell lines. These values indicate its potency in suppressing cell survival. idrblab.net
The IC50 values for YSY01A in different cell lines are presented in the table below:
| Cell Line | IC50 (nM) | Source |
| HEK293T | 51.0 | idrblab.net |
| A549 | 9.2 | idrblab.net |
| MCF-7 | 5.2 | idrblab.net |
| MGC-803 | 8.9 | idrblab.net |
| PC-3M | 35.4 | idrblab.net |
YSY01A demonstrates a comprehensive inhibition profile across the primary catalytic subunits of the proteasome. It effectively inhibits the chymotrypsin-like (β5i/β5), post-glutamyl peptide hydrolase (β1i/β1), and trypsin-like (β2i/β2) activities, as demonstrated through specific fluorogenic substrate and proteasome probe tests. nih.govresearchgate.net This broad inhibition distinguishes its mechanism of action as a potent proteasome inhibitor. nih.govresearchgate.net
Dysregulation of Cell Cycle Progression
A key cellular effect of YSY01A is its profound impact on cell cycle progression, specifically leading to cell cycle arrest. nih.govresearchgate.netijpsonline.comsciforum.net
YSY01A has been consistently shown to induce G2/M phase cell cycle arrest in various cancer cell lines, including PC-3M prostate cancer cells and MCF-7 breast cancer cells. nih.govresearchgate.netijpsonline.comsciforum.netfrontiersin.org This arrest is concentration-dependent. nih.govfrontiersin.org
In PC-3M cells, treatment with YSY01A for 48 hours resulted in a significant increase in the percentage of cells in the G2/M phase:
50 nM YSY01A increased G2/M phase cells by 14%. nih.gov
100 nM YSY01A increased G2/M phase cells by 44%. nih.gov
Similarly, in MCF-7 cells, YSY01A treatment for 24 hours induced G2 phase arrest:
40 nM YSY01A increased G2 phase cells from 28.6% (control) to 36.0%. frontiersin.org
80 nM YSY01A further increased G2 phase cells to 41.8%. frontiersin.org
This G2/M arrest is considered a primary mechanism by which YSY01A exerts its antiproliferative effects. nih.govijpsonline.comsciforum.net
The induction of G2/M cell cycle arrest by YSY01A is associated with significant modulation of several key cell cycle regulatory proteins. nih.govresearchgate.netresearchgate.net Proteasomes are responsible for the degradation of various cell cycle-related proteins, including p21, p27, cyclin B1, and wee1. nih.gov By inhibiting the proteasome, YSY01A leads to the accumulation of these proteins. nih.gov
Specifically, YSY01A treatment has been shown to increase the expression of the following proteins in a concentration-dependent manner in PC-3M cells and tumor tissue:
p21 (CDKN1A) and p27 (CDKN1B) : These are cyclin-dependent kinase inhibitors (CKIs) that negatively regulate cell cycle progression. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.org Their increased expression contributes to cell cycle arrest. nih.govresearchgate.netresearchgate.net
Cyclin B1 (CCNB1) : A key regulatory protein that complexes with cdc2 (CDK1) to form the maturation-promoting factor (MPF), which is essential for entry into mitosis. nih.govunesp.br The accumulation of cyclin B1, despite a potential decrease in the active cyclin B1/cdc2 complex, contributes to the G2/M arrest. nih.gov
cdc2 (CDK1) : The primary cyclin-dependent kinase involved in the G2/M transition. nih.govijpsonline.comunesp.br
P-cdc2 (tyr15) : YSY01A increases the expression of phosphorylated cdc2 at tyrosine 15 (P-cdc2 (tyr15)). nih.govresearchgate.netresearchgate.net Phosphorylation at Tyr 15 and Thr14 inhibits cdc2 activity, a process mediated by kinases such as wee1. nih.gov The accumulation of this inhibitory phosphorylation contributes to the G2/M block. nih.gov
wee1 : A protein kinase that phosphorylates and inactivates cdc2 at tyrosine 15, thereby maintaining cell cycle arrest at G2/M. nih.govunesp.br YSY01A increases wee1 protein expression. nih.govresearchgate.netresearchgate.net
The observed increase in these regulatory proteins suggests that YSY01A disrupts the normal degradation pathways of cell cycle components, leading to an imbalance that culminates in G2/M phase arrest. nih.gov
Apoptosis Induction Pathways
Beyond cell cycle dysregulation, YSY01A is also recognized for its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. idrblab.netptglab.comnih.govuniprot.orgnih.gov This apoptotic effect is a critical component of its anticancer activity. idrblab.netptglab.comnih.govuniprot.org
Research indicates that YSY01A induces apoptosis through the transcriptional downregulation of anti-apoptotic genes, primarily via the NF-κB and STAT3 signaling pathways. ptglab.comnih.gov This modulation results in the downregulation of anti-apoptotic proteins such as Bcl-2, which are crucial regulators of cell survival. ptglab.comnih.gov
Evidence of apoptosis induction by YSY01A has been observed in studies using A549 lung cancer cells, where YSY01A treatment led to:
An increase in apoptotic cells, as measured by Annexin V/Propidium Iodide (PI) staining and flow cytometry analysis. uniprot.orgnih.gov
The upregulation of cleaved caspase-3 and PARP (Poly (ADP-ribose) polymerase), which are key indicators of activated apoptotic cascades. nih.gov
Apoptosis can be initiated through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govgenecards.org The intrinsic pathway is activated by intracellular stresses, leading to changes in mitochondrial permeability, release of cytochrome c, and subsequent formation of the apoptosome, which activates Caspase-9 and then Caspase-3. genecards.org The extrinsic pathway is triggered by the binding of specific ligands to "death receptors" on the cell surface. genecards.org While the detailed specific pathways (intrinsic vs. extrinsic) activated by YSY01A are not fully elucidated in the provided sources, the evidence of caspase activation and Bcl-2 downregulation strongly implies the involvement of these fundamental apoptotic mechanisms. ptglab.comnih.govnih.gov
Modulation of Specific Intracellular Signaling Networks
STAT3 Signaling Abrogation via Downregulation of gp130 and JAK2
YSY01A effectively abrogates the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) in human A549 non-small cell lung cancer cells. frontiersin.orgresearchgate.netnih.gov This abrogation is achieved through a proteasome-independent degradation of the upstream signaling proteins glycoprotein (B1211001) 130 (gp130) and Janus Kinase 2 (JAK2). frontiersin.orgresearchgate.netnih.gov This degradation occurs via autophagic lysosomes, leading to a subsequent downregulation of STAT3 downstream target genes, including survivin. frontiersin.orgresearchgate.net
The reduction in gp130 and JAK2 levels induced by YSY01A can be reversed by co-treatment with 3-methyladenine, an inhibitor of early-stage autophagy lysosomes and type I/III PI3K. frontiersin.orgresearchgate.netresearchgate.net This suggests that the autophagic-lysosomal pathway plays a crucial role in YSY01A's mechanism of STAT3 inhibition.
Table 1: Effect of YSY01A on gp130 and JAK2 Expression in A549 Cells
| Treatment (YSY01A Concentration) | gp130 Expression (Relative to Control) | JAK2 Expression (Relative to Control) |
| 0 nM (Vehicle Control) | 1.0 | 1.0 |
| 20 nM | Decreased | Decreased |
| 40 nM | Significantly Decreased | Significantly Decreased |
Data derived from immunoblot analysis of A549 cells exposed to YSY01A for 48 hours. frontiersin.org
NF-κB Pathway Suppression and Downstream Gene Expression
YSY01A has been reported to suppress regulatory proteins that promote cell proliferation and inhibit apoptosis, including those associated with the NF-κB pathway. frontiersin.org This suppression leads to the downregulation of anti-apoptotic target genes, such as bcl-2. frontiersin.org For instance, YSY01A enhances the cytotoxicity of cisplatin (B142131) in cisplatin-resistant ovarian cancer cells by suppressing NF-κB and STAT3 targeted genes like bcl-2. frontiersin.org However, it is noteworthy that some studies, particularly in MCF-7 cells, have indicated that the NF-κB signaling pathway was not significantly altered after YSY01A treatment. jcancer.org
PI3K/Akt Pathway Inhibition (e.g., p-Akt, p-FOXO3a, p70S6K)
YSY01A modulates the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers. nih.gov Label-free quantitative proteomics (LFQP) analyses have indicated that YSY01A treatment affects various regulatory proteins within this pathway. nih.gov Specifically, YSY01A has been shown to decrease the phosphorylation of Akt (p-Akt). nih.gov
Furthermore, YSY01A influences downstream targets of the PI3K/Akt pathway. It decreases the level of phosphorylated p70S6K (RPS6KB1) by approximately 29.2%. nih.gov While the PI3K/Akt pathway typically phosphorylates and inactivates FOXO3a, YSY01A treatment has been observed to increase p-FOXO3a, alongside increases in p-CDC-2, p53, p21Cip1, and p27Kip1. nih.gov This suggests a complex modulation of FOXO3a activity, which is generally activated by PI3K/Akt inhibition. oncotarget.comnih.gov
Table 2: Modulation of PI3K/Akt Pathway Proteins by YSY01A in MCF-7 Cells
| Protein (or Phosphorylation Status) | Change after YSY01A Treatment (24 hrs) |
| p-Akt | Decreased |
| p-FOXO3a | Increased |
| p70S6K (RPS6KB1) | Decreased by 29.2% |
| PIK3C3 | Declined by 25.6% |
| Akt1 | Declined by 14.8% |
| PDK2 | Declined by 38.7% |
| Deptor | Increased by 3.9 fold |
Data derived from label-free quantitative proteomics and Western blotting analyses in MCF-7 cells treated with YSY01A. nih.gov
Estrogen Receptor α (ERα) Activity Modulation in Hormone-Sensitive Cells
In hormone-sensitive cells, such as MCF-7 breast cancer cells, YSY01A modulates the activity of Estrogen Receptor α (ERα). nih.gov Studies have shown that YSY01A significantly inhibits the activity of ERα, as evidenced by a decrease in phosphorylated ERα (p-ERα). nih.gov Both total ERα and p-ERα levels were downregulated in MCF-7 cells following YSY01A treatment. nih.gov The inhibition of ERα by proteasome inhibitors like YSY01A represents a promising therapeutic strategy for ERα-positive breast cancers. nih.gov This modulation contributes to YSY01A's ability to induce cell cycle arrest, specifically at the G2 phase, in MCF-7 cells. nih.gov
Effects on Cellular Migration and Invasion
Beyond its impact on intracellular signaling, YSY01A also demonstrates significant effects on cellular migration and invasion, critical processes in cancer progression. frontiersin.orgresearchgate.netnih.govnih.govdntb.gov.ua YSY01A has been shown to inhibit the migration of A549 lung cancer cells in a dose- and time-dependent manner. frontiersin.orgnih.gov
For instance, treatment of A549 cells with 40 nM and 80 nM YSY01A for 6 hours reduced cell migration to 86% and 71% of control levels, respectively. frontiersin.orgnih.gov After 12 hours of exposure to the same concentrations, cell migration remained inhibited at 83% and 72%, respectively (p < 0.01). frontiersin.orgnih.gov This inhibitory effect on migration is partially linked to the abrogation of STAT3 signaling, as the STAT3 cascade plays a crucial role in controlling cell migration by regulating the expression of downstream genes such as twist and matrix metalloproteinases. nih.gov Furthermore, YSY01A has been shown to effectively inhibit lung xenograft tumor growth in vivo, underscoring its broader anti-cancer potential. frontiersin.orgresearchgate.netnih.govnih.govdntb.gov.ua
Table 3: Inhibition of A549 Cell Migration by YSY01A
| YSY01A Concentration | Treatment Duration | Cell Migration (Relative to Control) |
| 40 nM | 6 hours | 86% |
| 80 nM | 6 hours | 71% |
| 40 nM | 12 hours | 83% |
| 80 nM | 12 hours | 72% |
Data derived from transwell migration assays in A549 cells. frontiersin.orgnih.gov
Preclinical Efficacy Studies of Ysy01a in Disease Models
In Vitro Anticancer Activity across Diverse Malignancies
YSY01A exhibits potent in vitro cytotoxicity against a diverse panel of cancer cell lines, suggesting a broad spectrum of anticancer activity. Studies have assessed its effects on human cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), MGC-803 (gastric cancer), PC-3M (prostate cancer), HL-60, Bcap-37, and Bel-7704 (Bel-7740) frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.netjcancer.orgmedchemexpress.comjcancer.org.
The half-maximal inhibitory concentration (IC50) values of YSY01A for various cancer cell lines demonstrate its efficacy at nanomolar concentrations. For cancer cells, the IC50 values of YSY01A ranged from 15.2 to 35.4 nM nih.govfrontiersin.orgresearchgate.net. Notably, cancer cells generally exhibited higher sensitivity to YSY01A compared to non-cancerous human embryonic kidney cells (HEK293T), suggesting a potential therapeutic window frontiersin.orgresearchgate.netnih.govfrontiersin.orgresearchgate.netmedchemexpress.com.
Table 1: In Vitro IC50 Values of YSY01A in Cancer and Non-Cancerous Cell Lines
| Cell Line (Cancer Type) | IC50 of YSY01A (nM) | Source |
| A549 (Lung Cancer) | 9.2, 15.2 | nih.govfrontiersin.orgresearchgate.netmedchemexpress.com |
| MCF-7 (Breast Cancer) | 5.2, 24.1 | nih.govfrontiersin.orgresearchgate.netmedchemexpress.com |
| MGC-803 (Gastric Cancer) | 8.9, 35.4 | nih.govfrontiersin.orgresearchgate.netmedchemexpress.com |
| PC-3M (Prostate Cancer) | 35.4 | nih.govfrontiersin.orgresearchgate.netmedchemexpress.com |
| HEK293T (Non-cancerous) | 51.0, 53.0 | nih.govfrontiersin.orgresearchgate.netmedchemexpress.com |
Among the tested cell lines including HL-60, Bcap-37, PC-3M, and Bel-7704, PC-3M cells were found to be the most sensitive to YSY01A nih.govjcancer.org. YSY01A has been shown to suppress the survival of MCF-7 human breast cancer cells in a concentration- and time-dependent manner jcancer.org. Furthermore, YSY01A induces apoptosis in A549 cells, with increasing percentages of apoptotic cells observed upon treatment with higher concentrations of YSY01A researchgate.netnih.govfrontiersin.orgresearchgate.net.
In Vivo Antitumor Efficacy in Xenograft Models
The in vivo efficacy of YSY01A has been evaluated in various mouse xenograft models, demonstrating its ability to significantly reduce tumor growth frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govjcancer.org.
In prostate cancer xenograft models using PC-3M cells, YSY01A effectively inhibited tumor growth nih.govjcancer.org. Across different studies, YSY01A at doses ranging from 1.25 to 3.25 mg/kg inhibited tumor growth by more than 50% frontiersin.orgresearchgate.netnih.govfrontiersin.org. Specifically, YSY01A at 1.25, 2.25, and 3.25 mg/kg inhibited PC-3M cell xenograft tumor growth by 45.7%, 52.8%, and 60.1%, respectively nih.govjcancer.org.
Table 2: In Vivo Tumor Growth Inhibition Rates of YSY01A in PC-3M Xenograft Models
| Dose of YSY01A (mg/kg) | Tumor Volume Inhibition Rate (%) | Source |
| 1.25 | 45.7 | nih.govjcancer.org |
| 2.25 | 52.8 | nih.govjcancer.org |
| 3.25 | 60.1 | nih.govjcancer.org |
YSY01A treatment significantly reduced tumor growth in A549 lung cancer xenograft models frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov. YSY01A effectively inhibited cancer cell migration and lung xenograft tumor growth frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov. One study indicated that a tested dose of YSY01A induced approximately 30% tumor growth inhibition in A549 xenograft models researchgate.netnih.gov.
In breast cancer xenograft models, YSY01A demonstrated significant antitumor efficacy. Doses of YSY01A ranging from 1.25 to 3.25 mg/kg were shown to inhibit tumor growth by more than 50% frontiersin.orgresearchgate.netnih.govfrontiersin.org.
Chemo-sensitization Properties and Synergistic Effects in Combination Therapies
Preclinical studies have reported that YSY01A possesses chemo-sensitizing effects, enhancing the efficacy of conventional chemotherapeutic agents. It has been shown to act synergistically in combination with drugs such as cisplatin (B142131), doxorubicin, gemcitabine, and in conjunction with radiation therapy frontiersin.orgresearchgate.netnih.govfrontiersin.org.
YSY01A significantly enhances the cytotoxicity of cisplatin, particularly in cisplatin-resistant human ovarian cancer cells frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govjcancer.orgdntb.gov.uadntb.gov.uagoogle.comjcancer.org. This synergistic effect is partly mediated through the suppression of regulatory proteins crucial for cell proliferation and anti-apoptosis, including NF-κB and STAT3 pathways, leading to the down-regulation of anti-apoptotic genes like Bcl-2 frontiersin.orgnih.govfrontiersin.orgnih.govjcancer.orgjcancer.org. Furthermore, a notable increase in cisplatin uptake by cancer cells was observed following exposure to YSY01A nih.govjcancer.org. The most pronounced synergistic effect was noted when 32 µM cisplatin was combined with 100 nM YSY01A in cisplatin-resistant ovarian cancer cells (SKOV3/DDP) jcancer.org.
Table 3: Effect of YSY01A on Cisplatin IC50 in Cisplatin-Resistant Ovarian Cancer Cells (SKOV3/DDP)
| Treatment Group | Cisplatin IC50 (µM) | Source |
| Cisplatin alone | 32.0 | jcancer.org |
| Cisplatin + 100 nM YSY01A | Significantly reduced | jcancer.org |
Investigation of Drug Resistance Mechanisms to Ysy01a and Strategies for Overcoming Resistance
Intrinsic and Acquired Resistance Mechanisms to Proteasome Inhibitors
Resistance to proteasome inhibitors can be either intrinsic, meaning the cancer cells are inherently non-responsive, or acquired, developing after an initial response to the drug. While specific research into resistance mechanisms against YSY01A is not yet available, the mechanisms observed for other proteasome inhibitors, such as the dipeptidyl boronic acid bortezomib, provide a framework for potential resistance pathways.
Intrinsic Resistance:
High Basal Proteasome Activity: Tumor cells with elevated baseline levels of proteasome activity may require higher concentrations of the inhibitor to achieve a therapeutic effect, contributing to intrinsic resistance.
Altered Proteasome Subunit Composition: Variations in the composition of the proteasome complex, such as the expression of different catalytic β-subunits, can influence the binding affinity and efficacy of inhibitors.
Acquired Resistance: Acquired resistance to proteasome inhibitors is a complex process that can arise from various molecular changes within the cancer cells. flinders.edu.au Key mechanisms that have been identified for other proteasome inhibitors include:
Mutations in the Proteasome Subunit Beta Type-5 (PSMB5): The PSMB5 gene encodes the β5 subunit of the 20S proteasome, which is the primary target of many proteasome inhibitors. Mutations in this gene can alter the drug-binding pocket, reducing the inhibitor's affinity and rendering it less effective. nih.gov
Upregulation of Proteasome Subunits: An increase in the expression of proteasome subunits, particularly the target subunit, can effectively dilute the inhibitor's effect, requiring higher doses to achieve the same level of proteasome inhibition. nih.gov
Activation of Pro-survival Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and counteract the apoptotic effects of proteasome inhibition. This can include the upregulation of anti-apoptotic proteins and the activation of pathways like NF-κB. nih.gov
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport the proteasome inhibitor out of the cell, reducing its intracellular concentration and efficacy. nih.gov
The following table summarizes the common mechanisms of resistance to proteasome inhibitors.
| Resistance Mechanism | Description | Type |
| Mutations in PSMB5 | Alterations in the gene encoding the primary target of the inhibitor, reducing binding affinity. | Acquired |
| Upregulation of Proteasome Subunits | Increased expression of proteasome components, requiring higher inhibitor concentrations. | Acquired |
| Activation of Pro-survival Pathways | Upregulation of anti-apoptotic proteins and signaling pathways that counteract the drug's effect. | Acquired |
| Increased Drug Efflux | Higher expression of transporter proteins that pump the drug out of the cell. | Acquired |
| High Basal Proteasome Activity | Inherently elevated levels of proteasome function requiring higher drug doses. | Intrinsic |
Molecular Adaptations in YSY01A-Resistant Cellular Models
Currently, there are no published studies detailing the specific molecular adaptations in cellular models with acquired resistance to YSY01A. The development and characterization of such models are essential next steps in understanding and overcoming resistance to this particular compound.
Based on studies with other proteasome inhibitors, it is anticipated that YSY01A-resistant cellular models would exhibit some of the following molecular adaptations:
Genomic Alterations: This could include mutations or amplifications of the PSMB5 gene, leading to a modified or overexpressed target protein.
Transcriptomic and Proteomic Changes: Resistant cells would likely show altered expression profiles of genes and proteins involved in the ubiquitin-proteasome system, cell survival pathways, and drug metabolism. For instance, an upregulation of chaperones and proteins involved in the unfolded protein response (UPR) might be observed as a compensatory mechanism to proteasome inhibition.
Metabolic Reprogramming: Cancer cells can adapt their metabolism to survive under the stress of chemotherapy. This may involve shifts in glucose metabolism, amino acid utilization, and redox balance to support survival and proliferation in the presence of the drug.
Future research focusing on generating and analyzing YSY01A-resistant cell lines will be critical to elucidate the specific molecular adaptations that drive resistance to this novel proteasome inhibitor.
Combinatorial Approaches to Circumvent Drug Resistance
A promising strategy to overcome or prevent drug resistance is the use of combination therapies. By targeting multiple pathways simultaneously, combination approaches can enhance therapeutic efficacy and reduce the likelihood of resistance emerging.
Research has demonstrated the potential of YSY01A to enhance the cytotoxicity of other chemotherapeutic agents, particularly in drug-resistant cancer cells. A study investigating the combination of YSY01A with cisplatin (B142131) in cisplatin-resistant human ovarian cancer cells (SKOV3/DDP) revealed a synergistic effect. nih.gov
YSY01A in Combination with Cisplatin: In this study, YSY01A was shown to resensitize cisplatin-resistant ovarian cancer cells to cisplatin. nih.gov The key findings were:
Enhanced Cytotoxicity: The addition of YSY01A significantly lowered the half-maximal inhibitory concentration (IC50) of cisplatin in the resistant cell line. Pretreatment with 50 nM and 100 nM YSY01A for 24 hours followed by a 48-hour combination treatment reduced the IC50 of cisplatin from its original high value in the resistant cells. nih.gov
Induction of Apoptosis: The combination of YSY01A and cisplatin led to a significant increase in apoptosis in the resistant cells.
Increased Cisplatin Uptake: YSY01A treatment was found to dramatically increase the intracellular accumulation of cisplatin in the resistant cells, suggesting that YSY01A may overcome one of the key mechanisms of cisplatin resistance—reduced drug uptake. nih.gov
Modulation of Pro-survival Proteins: YSY01A was found to abrogate the activity of regulatory proteins important for cell proliferation and anti-apoptosis, such as NF-κB p65 and STAT3, leading to the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
The following table summarizes the effect of YSY01A on the IC50 of cisplatin in cisplatin-resistant SKOV3/DDP ovarian cancer cells. nih.gov
| Treatment | Cisplatin IC50 (µM) |
| Cisplatin alone | >20 µM (Resistant) |
| Cisplatin + 50 nM YSY01A | 13.4 ± 1.3 |
| Cisplatin + 100 nM YSY01A | 11.7 ± 1.3 |
These findings highlight the potential of YSY01A in combinatorial strategies to overcome resistance to established chemotherapeutic agents. Further studies are warranted to explore other synergistic combinations of YSY01A with different classes of anticancer drugs.
Structure Activity Relationship Sar and Rational Drug Design for Ysy01a Analogs
Identification of Structural Determinants for Proteasome Inhibitory Potency
The proteasome is a multi-catalytic protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. unsw.edu.aumdpi.comwikipedia.org Inhibition of proteasome activity leads to the accumulation of ubiquitinated proteins, triggering apoptotic pathways, particularly in rapidly proliferating cancer cells. wikipedia.orgazolifesciences.com
YSY01A exerts its inhibitory effect by binding to the active sites of the 26S proteasome. It has been shown to inhibit the chymotrypsin-like (CT-L, β5i/β5), post-glutamyl peptide hydrolase (PGPH, β1i/β1), and trypsin-like (T-L, β2i/β2) sites. nih.gov Compared to Bortezomib, YSY01A exhibits a five-fold higher potency in inhibiting the trypsin-like site (β2/β2i) while maintaining comparable activity against the chymotrypsin-like and post-glutamyl peptide hydrolase sites. cmu.edu
A key structural determinant for the inhibitory activity of YSY01A, similar to other boronic acid proteasome inhibitors, is the boronic acid moiety. This group is crucial for its ability to bind to the active sites of the proteasome subunits. unsw.edu.au Furthermore, the specific stereochemistry of YSY01A, possessing multiple chiral centers, is recognized as contributing to its specificity and potency. unsw.edu.au The tripeptide backbone of YSY01A, composed of L-leucine, L-(2-naphthyl)-alanine, and L-leucineboronic acid, positions the boronic acid for effective interaction with the catalytic threonine residues within the proteasome's active sites.
YSY01A demonstrates potent antiproliferative effects across a range of cancer cell lines, as evidenced by its IC50 values. These values highlight its efficacy in inhibiting cell survival in various cancer types, including lung, breast, gastric, and prostate cancers. nih.govmdpi.comkuleuven.beresearchgate.net
| Cell Line | YSY01A IC50 (nM) | Reference |
| HEK293T | 51.01 | mdpi.comkuleuven.beresearchgate.net |
| A549 | 9.21 | mdpi.comkuleuven.beresearchgate.net |
| MCF-7 | 5.21 | mdpi.comkuleuven.beresearchgate.net |
| MGC-803 | 8.9 | mdpi.comkuleuven.beresearchgate.net |
| PC-3M | 35.4 (or 149.8 ± 9.0) | nih.govmdpi.comkuleuven.beresearchgate.net |
| HL-60 | 170.1 ± 9.9 | nih.gov |
| Bel-7740 | 285.9 ± 13.2 | nih.gov |
| Bcap37 | 878.6 ± 18.2 | nih.gov |
Note: Some variations in reported IC50 values for PC-3M cells exist across different studies, likely due to varying experimental conditions.
Elucidation of Structural Features Influencing Target Selectivity
The selectivity of proteasome inhibitors towards different active sites (β1, β2, β5) is a critical aspect of their pharmacological profile, influencing their therapeutic window and potential for off-target effects. YSY01A exhibits a distinct selectivity profile compared to Bortezomib. While Bortezomib primarily inhibits the β5 (chymotrypsin-like) activity, YSY01A shows a five-fold greater potency against the β2 (trypsin-like) site, with comparable activity against β1 and β5 sites. cmu.edunih.govmdpi.com This differential selectivity suggests that specific structural elements within the YSY01A molecule contribute to its preferential interaction with the β2 subunit's active site.
Beyond its direct proteasome inhibition, YSY01A also demonstrates a unique mechanism of action by abrogating constitutive STAT3 signaling. This occurs through the proteasome-independent degradation of gp130 and JAK2 proteins. cmu.edufrontiersin.orgdrugbank.comsigmaaldrich.com This additional mechanism, distinct from its primary proteasome inhibition, highlights a broader influence on cellular pathways. The specific structural features of YSY01A that enable this proteasome-independent degradation of gp130 and JAK2 are a subject of ongoing research, suggesting interactions with other cellular machinery or protein targets that lead to the destabilization of these signaling components.
Computational Modeling and Molecular Dynamics Simulations in YSY01A Design
Computational modeling and molecular dynamics (MD) simulations are indispensable tools in modern rational drug design, enabling researchers to predict and understand the interactions between drug molecules and their biological targets at an atomic level. mdpi.comkuleuven.beresearchgate.netnih.govnih.govwalisongo.ac.id These methods are widely employed to elucidate structure-activity relationships (SAR), identify potential binding sites, predict binding affinities, and optimize lead compounds. nih.govkuleuven.beresearchgate.netnih.govnih.govwalisongo.ac.id
While the general principles and applications of computational drug design, including molecular docking and MD simulations, are well-established in the development of proteasome inhibitors and other therapeutic agents, specific detailed studies explicitly outlining the use of these computational methods in the initial design or subsequent optimization of YSY01A or its direct derivatives are not extensively detailed in the provided search results. cmu.edufrontiersin.orgutexas.edunih.gov However, YSY01A itself is described as a "novel" proteasome inhibitor and an analog of PS341 (Bortezomib), implying it emerged from a rational drug design effort aimed at developing more potent and less toxic compounds. nih.gov Such efforts routinely integrate computational approaches to guide chemical synthesis and optimize pharmacological profiles.
Computational techniques, such as quantitative structure-activity relationships (QSAR), molecular docking, and molecular dynamics simulations, provide insights into how structural modifications impact binding affinity and selectivity. kuleuven.beresearchgate.netwalisongo.ac.id For instance, molecular docking can predict the preferred orientation of a ligand within a protein's binding pocket, while MD simulations can capture the dynamic behavior of molecular systems over time, revealing protein-ligand interactions and conformational changes crucial for drug efficacy. mdpi.comkuleuven.beresearchgate.netnih.govnih.govwalisongo.ac.id These computational insights are vital for guiding medicinal chemists in making informed decisions about structural modifications to improve a compound's properties.
Design and Synthesis of Novel YSY01A Derivatives with Improved Pharmacological Profiles
YSY01A itself represents a successful outcome in the design of novel proteasome inhibitors. It was synthesized as part of an effort to develop more potent and less toxic compounds compared to existing proteasome inhibitors like Bortezomib. cmu.edu Its improved in-vitro therapeutic window and lower toxicity in animal models compared to Bortezomib underscore its enhanced pharmacological profile. cmu.edufrontiersin.orgnih.gov
The rational design of novel derivatives of a lead compound like YSY01A would typically involve systematic structural modifications aimed at further optimizing its pharmacological properties. These optimization goals often include:
Increased Potency: Enhancing the inhibitory activity against the target proteasome subunits, particularly the β2 site where YSY01A already shows superior potency.
Improved Selectivity: Refining the compound's specificity for particular proteasome active sites or minimizing off-target interactions to reduce potential side effects.
Enhanced Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) characteristics to achieve better bioavailability and desired drug exposure in target tissues.
Reduced Toxicity: Further minimizing any inherent toxicity, building upon YSY01A's already reported lower toxicity compared to Bortezomib.
Analytical Methodologies for Quantitative Research on Ysy01a
Chromatographic Techniques for YSY01A Quantification in Biological Matrices (e.g., HPLC-MS, GC-MS)
Quantitative analysis of YSY01A in complex biological matrices such as plasma, serum, urine, or tissue homogenates is critical for pharmacokinetic studies, which evaluate drug absorption, distribution, metabolism, and excretion (ADME). resolvemass.ca Liquid chromatography-mass spectrometry (LC-MS), particularly high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), is the gold standard for quantifying small molecules in bioanalysis due to its high sensitivity, specificity, and wide applicability. resolvemass.canih.gov
An LC-MS/MS method for YSY01A would involve separating the compound from endogenous matrix components on an HPLC column followed by detection using a mass spectrometer. nih.gov The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode, where a specific precursor ion of YSY01A is selected and fragmented to produce a characteristic product ion, ensuring high selectivity and minimizing interference. mdpi.com Method development would require optimization of chromatographic conditions (e.g., column type, mobile phase composition) and mass spectrometric parameters to achieve a robust and reliable assay. mdpi.comdoaj.org Validation according to regulatory guidelines would ensure the method's accuracy, precision, linearity, and stability under various conditions. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, typically used for volatile and semi-volatile compounds. resolvemass.camdpi.com While less common for non-volatile molecules like YSY01A without derivatization, GC-MS excels in certain applications and can be invaluable for analyzing specific metabolites or impurities. youtube.comnih.gov It offers high chromatographic resolution and, like LC-MS, provides definitive identification and quantification based on mass-to-charge ratio. nih.govmdpi.com The primary challenge in GC-MS is often the potential for matrix effects, where co-eluting substances from the biological sample can interfere with the ionization process, either suppressing or enhancing the signal. nih.govnih.gov
| Parameter | Description | Acceptance Criteria | Example Value |
|---|---|---|---|
| Linearity (R²) | Correlation coefficient for the calibration curve across a specified concentration range. | >0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise >10; Precision <20%; Accuracy ±20% | 0.2 ng/mL |
| Intra-day Precision (%RSD) | The relative standard deviation of replicate measurements within a single day. doaj.org | <15% | <9.8% |
| Inter-day Precision (%RSD) | The relative standard deviation of replicate measurements across different days. doaj.org | <15% | <10.3% |
| Accuracy (%) | The closeness of the measured value to the true value, expressed as a percentage. googleapis.com | 85-115% (100 ±15%) | 91.7-100.4% |
| Recovery (%) | The efficiency of the extraction process, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. doaj.org | Consistent and reproducible | 95.1-101.5% |
| Matrix Effect (%) | The effect of co-eluting matrix components on the ionization of the analyte. doaj.org | 85-115% | 91.7-100.4% |
Spectroscopic Techniques for Molecular Interaction Studies (e.g., Western blot, flow cytometry)
To understand the mechanism of action of YSY01A, it is crucial to study its effects on cellular proteins and pathways. Western blotting and flow cytometry are indispensable spectroscopic and fluorescence-based techniques for this purpose.
Western Blot: This technique is used to detect and quantify specific proteins within a complex biological sample. youtube.com It is a powerful tool to measure changes in protein expression in response to drug treatment. bitesizebio.com For YSY01A, which is known to modulate signaling pathways involved in cell proliferation and apoptosis, western blotting can be used to quantify its effect on key regulatory proteins. Research has shown that YSY01A treatment can lead to the downregulation of proteins such as NF-κB p65, STAT3, and the anti-apoptotic protein Bcl-2. bitesizebio.com A quantitative western blot analysis allows for the measurement of relative changes in these protein levels between untreated and YSY01A-treated cells, providing direct evidence of the compound's impact on these specific molecular targets. bitesizebio.comthermofisher.com For accurate quantification, it is critical to operate within the linear range of detection and to use appropriate loading controls to normalize the data. bitesizebio.comthermofisher.com
| Protein Target | Function | Observed Effect of YSY01A Treatment | Reference |
|---|---|---|---|
| NF-κB p65 | Transcription factor involved in proliferation and anti-apoptosis. | Downregulation | bitesizebio.com |
| STAT3 | Signal transducer and activator of transcription involved in cell survival. | Downregulation | bitesizebio.com |
| Bcl-2 | Anti-apoptotic protein. | Downregulation | bitesizebio.com |
Flow Cytometry: This is a fluorescence-based technique that allows for the simultaneous measurement of multiple characteristics of individual cells as they pass through a laser beam. nih.gov It is highly suited for studying cellular processes like apoptosis (programmed cell death). nih.govbio-rad-antibodies.com Since YSY01A is known to induce apoptosis, flow cytometry is a key method to quantify this effect. bitesizebio.com A common assay involves staining cells with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like propidium iodide (PI), which enters cells only when the membrane is compromised (late apoptosis or necrosis). bio-rad-antibodies.combio-rad-antibodies.comiiarjournals.org This dual staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing robust, quantitative data on the pro-apoptotic activity of YSY01A. iiarjournals.orgnih.gov
Proteomic and Transcriptomic Profiling in Response to YSY01A Treatment (e.g., Label-Free Quantitative Proteomics)
While techniques like Western blot are excellent for studying specific proteins, they are limited to known targets. To gain a comprehensive, unbiased understanding of the cellular response to YSY01A, global profiling methods such as proteomics and transcriptomics are employed. longdom.org
Proteomics: Label-free quantitative proteomics is a mass spectrometry-based approach that identifies and quantifies relative changes in thousands of proteins across different samples without the need for isotopic labels. creative-proteomics.comthermofisher.com This technique can reveal the global impact of YSY01A on the cellular proteome, identifying novel protein targets and uncovering previously unknown mechanisms of action. longdom.orgyoutube.com The workflow typically involves protein extraction from control and YSY01A-treated cells, digestion into peptides, separation by liquid chromatography, and analysis by high-resolution mass spectrometry. nih.govacs.org By comparing the abundance of each identified protein between the sample groups, a comprehensive profile of up- and down-regulated proteins can be generated, offering deep insights into the biological pathways affected by the compound. creative-proteomics.com
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Preparation | Culture cells with and without YSY01A treatment. Lyse cells and extract total protein. | Obtain protein lysates representing the cellular state under different conditions. |
| 2. Protein Digestion | Reduce, alkylate, and digest proteins into smaller peptides using an enzyme like trypsin. | Generate peptides suitable for mass spectrometry analysis. youtube.com |
| 3. LC-MS/MS Analysis | Separate peptides using nano-flow liquid chromatography and analyze them using a high-resolution mass spectrometer. | Identify peptide sequences and quantify their abundance based on signal intensity. nih.gov |
| 4. Data Analysis | Process raw mass spectrometry data to identify proteins and perform statistical analysis to determine significant changes in protein abundance between control and treated groups. | Generate a list of differentially expressed proteins. |
| 5. Pathway Analysis | Use bioinformatics tools to map the differentially expressed proteins to known biological pathways and networks. | Elucidate the molecular pathways and cellular processes modulated by YSY01A. nih.gov |
Transcriptomics: Complementary to proteomics, transcriptomics analyzes the complete set of RNA transcripts in a cell. frontiersin.org High-throughput techniques like RNA sequencing (RNA-seq) can quantify changes in gene expression in response to YSY01A treatment. longdom.orgfrontiersin.org This provides insight into how the compound affects cellular function at the transcriptional level, which often precedes changes in the proteome. nih.gov Integrating transcriptomic and proteomic data can provide a more complete and dynamic picture of the molecular mechanisms underlying the biological effects of YSY01A. longdom.orgnih.gov
Future Research Directions and Translational Research Perspectives
Elucidation of Additional Proteasome-Independent Mechanisms of Action
While YSY01A is recognized for its role as a proteasome inhibitor, studies have revealed that its anti-cancer activity extends beyond this primary function through proteasome-independent mechanisms. Notably, YSY01A has been shown to abrogate constitutive STAT3 signaling via the downregulation of gp130 and JAK2 in human A549 lung cancer cells fishersci.cawikipedia.orgciteab.comfishersci.ca. This degradation is not mediated by the proteasome but can be restored by co-treatment with 3-methyladenine, an inhibitor of early-stage autophagy lysosome and type I/III PI3K, suggesting the involvement of the autophagic lysosome pathway fishersci.cawikipedia.org.
Future research should focus on comprehensively mapping these proteasome-independent pathways. This includes identifying other key proteins or signaling cascades that are modulated by YSY01A irrespective of proteasome activity. Investigations into the precise molecular events leading to the degradation of gp130 and JAK2, and whether other cellular degradation systems beyond the autophagic lysosome pathway are involved, are critical. Furthermore, understanding the interplay and potential synergy between YSY01A's proteasome-dependent and proteasome-independent actions could reveal more effective therapeutic strategies, possibly by combining YSY01A with agents that target these newly identified pathways.
Identification of Predictive Biomarkers for Therapeutic Response and Resistance
A crucial aspect of translational research for YSY01A involves identifying robust predictive biomarkers. These biomarkers are essential for selecting patient populations most likely to respond to YSY01A therapy and for monitoring treatment efficacy and potential resistance development. Current research indicates that YSY01A induces apoptosis and causes G2/M cell cycle arrest, affecting the expression of cell cycle-related proteins such as p21, p27, cyclinB1, P-cdc2 (tyr15), and wee1 wikidata.orgmims.com. The downregulation of gp130 and JAK2, and the abrogation of STAT3 signaling, also represent key molecular events induced by YSY01A fishersci.cawikipedia.orgciteab.comfishersci.ca.
Future studies should focus on validating these proteins and pathways as potential biomarkers. This could involve:
Transcriptomic and Proteomic Profiling: Conducting comprehensive analyses to identify gene expression and protein profiles that correlate with YSY01A sensitivity or resistance in various cancer types.
Circulating Biomarkers: Investigating the presence of specific circulating nucleic acids (e.g., cell-free DNA, microRNAs) or proteins in patient biofluids that could serve as non-invasive predictive markers.
Functional Assays: Developing and utilizing functional assays that can predict cellular response to YSY01A in patient-derived samples.
Genetic Signatures: Exploring if specific genetic mutations or alterations within the ubiquitin-proteasome system or associated pathways influence YSY01A's efficacy, similar to how ubiquitin-related gene markers are being investigated for predicting immunotherapy response in ovarian carcinoma fishersci.ca.
Such efforts will enable personalized treatment approaches, ensuring that YSY01A is administered to patients who stand to benefit most, thereby maximizing therapeutic outcomes and minimizing unnecessary exposure.
Exploration of YSY01A's Efficacy in Other Pathological Conditions Beyond Cancer
While YSY01A has primarily been investigated for its anti-cancer properties, the broad relevance of proteasome inhibition and its proteasome-independent effects suggest potential applications in other pathological conditions. Proteasome dysfunction is implicated in a range of diseases, including neurodegenerative disorders and inflammatory conditions fishersci.se.
YSY01A's ability to inhibit NF-κB nuclear translocation and reduce the expression of inflammatory markers like IKK-β, IL-1β, and iNOS in gastric cancer cells hznu.edu.cn provides a strong rationale for exploring its utility in inflammatory diseases. Chronic inflammation is a hallmark of many debilitating conditions, and modulating inflammatory pathways could offer significant therapeutic benefits.
Furthermore, the induction of autophagy by proteasome inhibitors, including YSY01A fishersci.cawikipedia.org, is a mechanism with implications across various diseases. Autophagy plays a critical role in cellular homeostasis, and its dysregulation is linked to neurodegeneration, infections, and metabolic disorders. Future research could investigate:
Inflammatory Diseases: Preclinical models of inflammatory conditions (e.g., rheumatoid arthritis, inflammatory bowel disease) to assess YSY01A's anti-inflammatory potential.
Neurodegenerative Disorders: Studies exploring whether YSY01A can ameliorate protein aggregation or neuronal dysfunction in models of neurodegenerative diseases where proteasome or autophagic pathways are compromised.
Autoimmune Diseases: Given that CAR T-cell therapy, another advanced therapeutic modality, is being explored beyond cancer for autoimmune diseases nih.govnih.gov, it highlights a broader trend to investigate established mechanisms in new disease areas. YSY01A's modulation of STAT3, a pathway central to many autoimmune conditions, further supports this exploration.
This expansion of research beyond oncology could uncover novel therapeutic avenues for YSY01A.
Development of Advanced Drug Delivery Systems for Enhanced Therapeutic Index
Optimizing the therapeutic index of YSY01A is a critical future direction, and the development of advanced drug delivery systems (DDS) offers a promising avenue. DDS can enhance drug solubility, improve bioavailability, prolong systemic circulation, reduce off-target effects, and increase drug accumulation at desired sites, thereby maximizing efficacy while minimizing toxicity.
Future research should focus on encapsulating YSY01A within various advanced DDS platforms:
Nanoparticle Formulations: Exploring lipid-based nanovesicular systems (e.g., niosomes, ethosomes) nih.gov, polymeric nanoparticles, or inorganic nanoparticles to encapsulate YSY01A. These systems can offer controlled release and targeted delivery to tumor cells or inflamed tissues, potentially reducing systemic exposure and improving the therapeutic window.
Targeted Delivery: Incorporating targeting ligands (e.g., antibodies, peptides, aptamers) onto the surface of DDS to achieve specific accumulation of YSY01A in diseased cells or tissues, thereby enhancing its therapeutic efficacy and reducing side effects on healthy cells.
Combination Strategies: Designing DDS that can co-deliver YSY01A with other therapeutic agents, such as conventional chemotherapeutics (e.g., 5-fluorouracil, cisplatin) fishersci.cahznu.edu.cnwikipedia.org or immunomodulators, to achieve synergistic anti-tumor or anti-inflammatory effects.
By leveraging cutting-edge drug delivery technologies, the clinical translation of YSY01A can be significantly advanced, leading to more effective and safer treatment options.
YSY01A In Vitro Cytotoxicity (IC50 Values)
The following table summarizes the in vitro cytotoxicity of YSY01A across various human cancer cell lines, indicating its half-maximal inhibitory concentration (IC50) values. citeab.com
| Cell Line | IC50 (nM) |
| HEK293T | 51.0 |
| A549 | 9.2 |
| MCF-7 | 5.2 |
| MGC-803 | 8.9 |
| PC-3M | 35.4 |
Q & A
Q. What is the primary mechanism by which YSY01A induces cell cycle arrest in cancer cells?
YSY01A acts as a proteasome inhibitor, disrupting the ubiquitin-proteasome system (UPS) critical for protein degradation. This inhibition leads to accumulation of cell cycle regulatory proteins such as p21Cip1 and p27Kip1, which block cyclin-dependent kinases (CDKs), arresting cells in G2/M phase . Methodologically, this is validated via Western blotting for cyclin B1, p-CDC2, and flow cytometry for cell cycle distribution .
Q. Which cancer cell lines are most sensitive to YSY01A, and how are IC50 values determined?
YSY01A exhibits variable potency across cell lines: IC50 values are 5.21 nM (MCF-7), 8.9 nM (MGC-803), and 35.4 nM (PC-3M) . Sensitivity is assessed using Sulforhodamine B (SRB) assays for cell viability and CytoTox 96® for cytotoxicity, with dose-response curves analyzed via nonlinear regression .
Q. How should researchers design experiments to assess YSY01A's effects on cell cycle progression?
- In vitro : Treat cells with escalating YSY01A doses (e.g., 25–100 nM) for 24–48 hours. Use propidium iodide staining and flow cytometry to quantify G1, S, and G2/M phase distributions .
- In vivo : Administer YSY01A intravenously (e.g., 1.25–3.25 mg/kg) in xenograft models. Monitor tumor volume and harvest tissues for immunohistochemistry (IHC) analysis of cyclin B1 and p21 .
Advanced Research Questions
Q. How does YSY01A synergize with chemotherapeutic agents like cisplatin, and what metrics quantify this interaction?
YSY01A enhances cisplatin cytotoxicity in resistant ovarian cancer cells by downregulating STAT3 and survivin. Synergy is measured via the Combination Index (CI) using CompuSyn software, where CI < 1 indicates synergy. Cell death indices (CDI) are calculated from apoptosis assays (e.g., Annexin V/PI staining) .
Q. What contradictory findings exist regarding YSY01A's cell cycle effects, and how can they be resolved?
- Contradiction : reports reduced G2 phase cells in PC-3M cells, while and show G2 arrest in MCF-7 cells.
- Resolution : Cell type-specific differences in ERα/PI3K-Akt pathway activity may explain this. Researchers should perform comparative studies using isogenic cell lines and pathway inhibitors (e.g., LY294002 for PI3K) to dissect context-dependent mechanisms .
Q. Which proteomic techniques identify YSY01A's molecular targets, and how are data analyzed?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MaxQuant software is used for label-free quantitative proteomics (LFQP). Key steps include:
- Protein digestion with trypsin after reduction/alkylation.
- Peptide separation via strong anion exchange chromatography.
- Data normalization and fold-change analysis (≥2-fold cutoff) for pathways like PI3K/Akt and ubiquitination .
Q. How does YSY01A modulate the PI3K/Akt pathway, and what functional assays validate these effects?
YSY01A suppresses PI3K/Akt signaling by reducing p-Akt and p-ERα levels, while upregulating Deptor (mTORC1 inhibitor). Functional validation includes:
- siRNA knockdown of Akt1 to mimic YSY01A effects.
- Luciferase reporter assays for ERα transcriptional activity .
Q. What in vivo pharmacokinetic and toxicity parameters should be prioritized when testing YSY01A?
- Pharmacokinetics : Measure plasma half-life (t1/2) and area under the curve (AUC) via HPLC.
- Toxicity : Monitor body weight, organ weights (liver/spleen), and serum ALT/AST levels. notes stable body weight in YSY01A-treated mice, suggesting low systemic toxicity .
Methodological Considerations
Q. How can researchers address variability in protein expression data across YSY01A studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
